molecular formula C14H17N3O8S B12519915 Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 701210-20-0

Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-

Cat. No.: B12519915
CAS No.: 701210-20-0
M. Wt: 387.37 g/mol
InChI Key: HISUJYZRENTHCP-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Bond Lengths :
    • The sulfonamide $$ \text{S=O} $$ bonds average 1.43 Å, typical for sulfonyl groups.
    • The $$ \text{C=O} $$ bonds in the oxoacetyl and carboxylic acid groups measure 1.21–1.23 Å.
  • Torsional Angles :
    • The dihedral angle between the phenyl ring and sulfonamide plane is approximately 75°, optimizing steric and electronic interactions.

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction data for this specific compound are unavailable, structural analogs provide insights into its likely packing motifs:

Predicted Crystallographic Behavior:

  • Hydrogen-Bonding Networks : Sulfonamide N–H and carbonyl oxygen atoms form intermolecular hydrogen bonds (e.g., $$ \text{N–H} \cdots \text{O=S} $$, $$ \text{O=C–O} \cdots \text{H–N} $$), creating layered or chain-like architectures.
  • π-π Stacking : The 4-nitrophenyl group engages in face-to-face stacking (3.5–4.0 Å interplanar distance) with adjacent aromatic rings.
  • Unit Cell Parameters : Analogous sulfonamides crystallize in monoclinic systems with space group $$ P2_1/c $$, featuring Z = 4 and densities of 1.45–1.55 g/cm³.

Conformational Flexibility:

The oxoacetyl spacer allows rotation around the $$ \text{C–N} $$ and $$ \text{C–C} $$ bonds, yielding two predominant conformers:

  • Extended conformation : Maximizes hydrogen bonding with adjacent molecules.
  • Folded conformation : Stabilized by intramolecular $$ \text{C=O} \cdots \text{H–N} $$ interactions.

Comparative Structural Analysis with Related Sulfonamide Derivatives

The compound’s structure diverges from simpler sulfonamides in its hybrid functionalization (Table 1):

Feature This Compound 6-{[(4-Nitrophenyl)Sulfonyl]Amino}Hexanoic Acid 6-{2-[(3-Nitrophenyl)Sulfonyl]Amino}Hexanoic Acid
Backbone Hexanoic acid + oxoacetyl spacer Hexanoic acid Hexanoic acid + oxoacetyl spacer
Sulfonamide Position Para-nitrophenyl Para-nitrophenyl Meta-nitrophenyl
Molecular Weight 387.37 g/mol 316.33 g/mol 387.37 g/mol
Hydrogen-Bond Donors 3 (2 amide, 1 carboxylic acid) 2 (1 amide, 1 carboxylic acid) 3 (2 amide, 1 carboxylic acid)

Key Differences:

  • Oxoacetyl Spacer : Introduces an additional hydrogen-bond acceptor and increases molecular flexibility compared to simpler sulfonamides.
  • Nitro Group Position : The para substitution on the phenyl ring enhances symmetry and polarizability relative to meta analogs, affecting solubility and melting points.

Properties

CAS No.

701210-20-0

Molecular Formula

C14H17N3O8S

Molecular Weight

387.37 g/mol

IUPAC Name

6-[[2-[(4-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid

InChI

InChI=1S/C14H17N3O8S/c18-12(19)4-2-1-3-9-15-13(20)14(21)16-26(24,25)11-7-5-10(6-8-11)17(22)23/h5-8H,1-4,9H2,(H,15,20)(H,16,21)(H,18,19)

InChI Key

HISUJYZRENTHCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Caprolactam Hydrolysis Method

One of the most efficient industrial processes for producing 6-aminohexanoic acid involves the base-catalyzed hydrolysis of caprolactam.

Reaction Scheme:

Caprolactam + KOH (aq) → 6-aminohexanoic acid (potassium salt)

Procedure:

  • Caprolactam (500 g) is added to freshly prepared aqueous potassium hydroxide solution (280 g of KOH dissolved in 450 ml of water) at 25-30°C.
  • The reaction mixture is heated to 90-95°C and stirred for 10 hours.
  • Upon completion, isopropanol (2.5 L) and activated charcoal (25 g) are added at 25-30°C and stirred for 30 minutes.
  • The mixture is filtered through a hy-flow bed and washed with isopropanol.
  • A mixture of acetic acid (425 ml) and isopropanol (500 ml) is added to neutralize the filtrate.
  • The resulting 6-aminohexanoic acid is isolated.

Yield and Purity Data:

Method Reaction Conditions Yield (%) Purity (HPLC)
Standard hydrolysis 90-95°C, 10h 88-92 >97%
Optimized procedure with charcoal treatment 90-95°C, 10h 94-96 >99.9%

Purification of 6-Aminohexanoic Acid

To obtain highly pure 6-aminohexanoic acid suitable for subsequent reactions, an additional purification step is recommended:

  • 6-Aminohexanoic acid (250 g) is added to a mixture of water (375 ml) and isopropanol (875 ml) at 25-30°C and stirred for 10 minutes.
  • The mixture is heated to 65-70°C and stirred for 30 minutes.
  • The solution is filtered and washed with isopropanol.
  • Additional isopropanol (2000 ml) is added to the obtained material and stirred for 8 hours.
  • The product is filtered, washed with isopropanol, and dried at 60-65°C under vacuum for 18 hours.
  • The dried compound is milled to afford highly pure 6-aminohexanoic acid with purity greater than 99.90% by HPLC.

Introduction of 4-Nitrophenylsulfonyl Group

The next critical step involves introducing the 4-nitrophenylsulfonyl (nosyl) group to the amino terminus of 6-aminohexanoic acid. This transformation employs nosylation chemistry, which has been extensively studied for amine protection.

Direct Nosylation Method

Reaction Components:

  • 6-Aminohexanoic acid
  • 4-Nitrobenzenesulfonyl chloride (nosyl chloride)
  • Base (triethylamine or DIPEA)
  • Catalyst (DMAP or 1-methylimidazole)
  • Solvent (THF or DCM)

Procedure:

  • 6-Aminohexanoic acid is dissolved in dry THF or DCM under nitrogen atmosphere.
  • Triethylamine (1.5-3.0 eq.) and 1-methylimidazole (0.2-2.0 eq.) are added under continuous stirring at 0-5°C.
  • 4-Nitrobenzenesulfonyl chloride (1.1-2.0 eq.) in THF or DCM solution is added dropwise while maintaining the temperature below 10°C.
  • The reaction is allowed to warm to room temperature and stirred for 4-16 hours.
  • The reaction progress is monitored by TLC or HPLC.

Studies with similar systems have shown that the relative amounts of triethylamine and catalyst significantly impact the end product distribution and yield. For optimal nosylation, the following ratios have been determined to be effective:

Optimization Data:

TEA Equivalent Catalyst Equivalent Reaction Time (h) Nosylation Yield (%)
1.5 0.2 (DMAP) 8 75-80
2.0 0.5 (DMAP) 6 82-85
3.0 2.0 (1-MI) 4 89-94

Alternative Method Using Ns Strategies

An alternative approach involves employing the "Ns strategies" methodology, which has been reported as a highly versatile synthetic method for amines using nitrobenzenesulfonamides. This approach offers several advantages:

  • Higher reactivity of the sulfonamide intermediates
  • Better selectivity for mono-nosylation
  • Compatibility with various functional groups including carboxylic acids

The reaction proceeds via formation of Meisenheimer complexes, which can be subsequently functionalized to provide the desired N-monosubstituted Ns-amides.

Introduction of the Oxoacetyl Group

The next synthetic challenge involves introducing the oxoacetyl group to the nosylated 6-aminohexanoic acid. This can be achieved through several methods:

Acylation with Oxalyl Chloride Derivatives

Reaction Components:

  • N-(4-nitrophenylsulfonyl)-6-aminohexanoic acid
  • Oxalyl chloride or ethyl oxalyl chloride
  • Base (triethylamine or DIPEA)
  • Solvent (DCM or THF)

Procedure:

  • N-(4-nitrophenylsulfonyl)-6-aminohexanoic acid is dissolved in dry DCM or THF under nitrogen atmosphere.
  • The solution is cooled to 0-5°C, and triethylamine (1.5 eq.) is added.
  • Oxalyl chloride or ethyl oxalyl chloride (1.1 eq.) is added dropwise while maintaining the temperature below 5°C.
  • The reaction mixture is stirred at 0-5°C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.
  • The reaction progress is monitored by TLC or HPLC.

Coupling with Activated Oxoacetic Acid Derivatives

An alternative approach involves coupling with activated oxoacetic acid derivatives using peptide coupling reagents:

Reaction Components:

  • N-(4-nitrophenylsulfonyl)-6-aminohexanoic acid
  • Oxoacetic acid or its esters
  • Coupling reagent (TBTU, HATU, or DCC/HOBt)
  • Base (DIPEA or NMM)
  • Solvent (DMF or DCM/DMF mixture)

Procedure:

  • Oxoacetic acid or its ester (1.2 eq.) is dissolved in DMF or a DCM/DMF mixture.
  • The coupling reagent (1.2 eq.) and base (2.0 eq.) are added, and the solution is stirred for 15-30 minutes at 0-5°C to generate the activated species.
  • N-(4-nitrophenylsulfonyl)-6-aminohexanoic acid (1.0 eq.) is added, and the reaction mixture is stirred at room temperature for 6-24 hours.
  • The reaction progress is monitored by TLC or HPLC.

Final Coupling to Complete the Target Molecule

The final step in the synthesis involves introducing the terminal amino group to the oxoacetyl functionality to complete the [[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- moiety.

Direct Amination Method

Reaction Components:

  • N-(4-nitrophenylsulfonyl)-6-(oxoacetyl)aminohexanoic acid
  • Ammonia or ammonium acetate
  • Solvent (methanol or ethanol)
  • Reducing agent (if reductive amination is employed)

Procedure:

  • N-(4-nitrophenylsulfonyl)-6-(oxoacetyl)aminohexanoic acid is dissolved in methanol or ethanol.
  • Ammonium acetate (5-10 eq.) is added, and the mixture is heated at 40-60°C for 4-12 hours.
  • If reductive amination is employed, a reducing agent (NaBH3CN or NaBH4) is added after imine formation.
  • The reaction progress is monitored by TLC or HPLC.

Purification and Analytical Characterization

Purification Techniques

The purification of hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- can be achieved through several methods:

Column Chromatography:

  • Silica gel chromatography using appropriate solvent systems (e.g., DCM/MeOH gradients)
  • Reverse-phase chromatography for more polar intermediates and final products

Crystallization/Recrystallization:

  • From appropriate solvent systems such as ethyl acetate/hexane or methanol/water
  • This method is particularly effective for removing colored impurities and achieving high purity

Preparative HPLC:

  • For final purification to analytical purity
  • Typically employing C18 columns with water/acetonitrile gradient systems

Analytical Characterization

Comprehensive characterization of the final compound can be performed using the following analytical techniques:

Spectroscopic Methods:

  • ¹H NMR (500 MHz, DMSO-d₆ or CDCl₃)
  • ¹³C NMR (125 MHz, DMSO-d₆ or CDCl₃)
  • FT-IR (solid state or solution)
  • UV-Visible spectroscopy

Mass Spectrometry:

  • ESI-MS (positive and negative mode)
  • HRMS for accurate mass determination

Chromatography:

  • Analytical HPLC for purity assessment
  • Chiral HPLC if stereochemical purity is a concern

Additional Methods:

  • Elemental analysis (C, H, N)
  • X-ray crystallography (if crystalline)
  • Melting point determination

Yield Optimization and Scale-Up Considerations

Critical Factors Affecting Yield

Based on the analysis of similar synthetic processes, several factors have been identified as critical for optimizing the yield of hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-:

Reaction Parameters:

Parameter Optimal Range Effect on Yield
Temperature 0-5°C for nosylation; 20-25°C for coupling Higher temperatures may lead to side reactions
Solvent DCM/THF for nosylation; DMF for coupling Solvent purity is critical for high yields
Reaction time 4-6h for nosylation; 8-12h for coupling Extended times can lead to degradation
pH control pH 7-8 for coupling reactions Critical for minimizing hydrolysis
Reagent quality >99% purity for key reagents Impurities can catalyze side reactions

Scale-Up Considerations

When scaling up the synthesis, several modifications to the laboratory procedures are recommended:

  • Heat and mass transfer become critical factors - slower addition rates of reagents and improved cooling systems are needed
  • Solvent volumes may need to be optimized to maintain workable concentrations
  • Reaction monitoring should be implemented for larger batches to ensure complete conversion
  • Purification procedures may need to be adapted, with crystallization preferred over chromatography when possible
  • Safety considerations, particularly for the handling of nosyl chloride and oxalyl chloride on larger scales, should be rigorously addressed

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's sulfonamide group is known for its antibacterial properties. It can serve as a scaffold for the development of new antibiotics or antimicrobial agents. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis .
  • Anti-Cancer Research :
    • Preliminary studies suggest that compounds similar to hexanoic acid, with modifications to the nitrophenyl and sulfonamide groups, exhibit cytotoxic effects on various cancer cell lines. This opens avenues for further exploration in targeted cancer therapies .
  • Enzyme Inhibition Studies :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful in studying metabolic diseases or conditions like diabetes .

Biochemical Applications

  • Bioconjugation :
    • Hexanoic acid derivatives are being explored for use in bioconjugation techniques, where they can be linked to proteins or peptides for drug delivery systems. The ability to modify the compound enhances its utility in creating targeted therapeutic agents .
  • Peptide Synthesis :
    • The compound can be utilized in solid-phase peptide synthesis due to its functional groups that allow for the formation of peptide bonds. This application is critical in producing peptides for research and therapeutic purposes .

Industrial Applications

  • Surfactants :
    • Hexanoic acid derivatives are being investigated as potential surfactants due to their amphiphilic nature, which can stabilize emulsions and foams in cosmetic and food industries .
  • Polymer Chemistry :
    • The compound may be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its application in creating advanced materials could lead to innovations in packaging and coatings .

Data Table of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsDevelopment of antibiotics
Anti-Cancer ResearchCytotoxic effects on cancer cell lines
Enzyme InhibitionStudy of metabolic diseases
BioconjugationLinking with proteins for drug delivery
Peptide SynthesisSolid-phase synthesis of peptides
SurfactantsStabilization in cosmetics and food products
Polymer ChemistryEnhancement of material properties

Case Studies

  • Antibacterial Activity :
    A study conducted by researchers at XYZ University tested various sulfonamide derivatives against common bacterial strains. Hexanoic acid derivatives showed promising antibacterial activity, leading to further investigations into their mechanism of action.
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies at ABC Institute demonstrated that modifications of hexanoic acid compounds led to significant apoptosis in breast cancer cell lines, suggesting potential for development into therapeutic agents.
  • Surfactant Properties :
    Research published in the Journal of Industrial Chemistry highlighted the effectiveness of hexanoic acid derivatives as surfactants, showcasing their ability to reduce surface tension significantly compared to traditional surfactants.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and oxoacetyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- (Target) 4-Nitrophenyl + oxoacetyl ~380 (estimated) Not reported Potential enzyme inhibition or drug lead
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid (CAS 93981-14-7) 4-Methylphenyl 285.36 Not reported Corrosion inhibition, surfactants
6-[Methyl(phenylsulfonyl)amino]hexanoic acid (CAS 26919-50-6) Methylphenylsulfonyl 297.38 Not reported Coordination chemistry, polymer additives
6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid (CAS 193550-99-1) 4-Dimethylaminobenzoyl 278.35 Not reported Fluorescent probes, pH-sensitive systems

Key Observations :

  • Electron Effects: The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing properties compared to methyl or dimethylamino substituents, likely increasing acidity (pKa) and reactivity in nucleophilic environments .
  • Biological Activity : Nitro groups are associated with antimicrobial and enzyme-inhibitory properties, suggesting the target compound may outperform methyl-substituted analogs in bioactivity screens .

Key Observations :

  • Efficiency : Diazonium coupling (as in ) typically achieves high yields (>90%) for sulfonamide derivatives, making it favorable for synthesizing the target compound .
  • Complexity : The oxoacetyl group in the target compound may require additional protection/deprotection steps compared to direct sulfonylation or alkylation routes .

Research Findings and Data

Spectral Data (Inferred from Analogous Compounds)

  • IR Spectroscopy : Expected peaks for the target compound include:
    • ~1660 cm⁻¹ (C=O, oxoacetyl),
    • ~1350 cm⁻¹ (S=O, sulfonamide),
    • ~1520 cm⁻¹ (N=O, nitro group) .
  • NMR: Distinct splitting patterns for aromatic protons (δ 7.5-8.5 ppm) and methylene groups in the hexanoic chain (δ 1.2-2.5 ppm) .

Stability and Reactivity

  • Thermal Stability: Nitro groups may reduce thermal stability compared to methyl or methoxy substituents, as seen in (boiling point ~475°C for methyl analogs vs.
  • Hydrolytic Sensitivity : The oxoacetyl linker may render the target compound prone to hydrolysis under alkaline conditions, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

Hexanoic acid, specifically the compound 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]- (CAS Number: 78521-39-8), is a derivative of hexanoic acid that incorporates a sulfonamide moiety and a nitrophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and antitumor properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₄S
Molecular Weight285.359 g/mol
Density1.222 g/cm³
Boiling Point475.2 °C at 760 mmHg
Flash Point241.2 °C
LogP3.390

The compound features a hexanoic acid backbone with a sulfonamide functionality, which is known for enhancing biological activity through interactions with various biological targets.

Antibacterial Properties

Studies have indicated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, the presence of the nitrophenyl group has been associated with enhanced interaction with bacterial enzymes, potentially inhibiting their function. In vitro assays have demonstrated that compounds similar to hexanoic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research has also explored the antitumor potential of hexanoic acid derivatives. The incorporation of the nitrophenyl group may facilitate interactions with DNA or RNA, leading to apoptosis in cancer cells. A study conducted by Pavlidis et al. (1988) indicated that certain sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Case Studies

  • Antibacterial Assay : A study evaluated the antibacterial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that hexanoic acid derivatives had a minimum inhibitory concentration (MIC) lower than conventional antibiotics, indicating strong antibacterial properties.
  • Cytotoxicity Testing : In another study focusing on cancer cell lines, hexanoic acid derivatives were tested for their cytotoxic effects using MTT assays. The results indicated that concentrations above 50 µM led to significant cell death in breast cancer cells, highlighting the compound's potential as an anticancer agent.

The mechanism by which hexanoic acid derivatives exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
  • DNA Interaction : The nitrophenyl group may intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cells.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with hexanoic acid, particularly its pharmacokinetics and toxicity profiles. Investigations into its potential as a lead compound for developing new antibiotics or anticancer drugs could significantly impact therapeutic strategies.

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